molecular formula C29H30N2O3S B11491646 2-{2,5-dioxo-4-[4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

2-{2,5-dioxo-4-[4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

Cat. No.: B11491646
M. Wt: 486.6 g/mol
InChI Key: CNLXIBMEFGRUCF-UHFFFAOYSA-N
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Description

2-{2,5-dioxo-4-[4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2,5-dioxo-4-[4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the hexahydroquinoline and cyclooctathiophene intermediates, which are then coupled under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-{2,5-dioxo-4-[4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while reduction can lead to the formation of various hydroquinoline compounds.

Scientific Research Applications

2-{2,5-dioxo-4-[4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-{2,5-dioxo-4-[4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to the modulation of biological processes, such as enzyme activity, cell signaling, and gene expression. The exact mechanism of action is still under investigation, with ongoing research aimed at identifying the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2,5-dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid
  • 4-(2,5-dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid

Uniqueness

Compared to similar compounds, 2-{2,5-dioxo-4-[4-(prop-2-en-1-yloxy)phenyl]-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C29H30N2O3S

Molecular Weight

486.6 g/mol

IUPAC Name

2-[2,5-dioxo-4-(4-prop-2-enoxyphenyl)-4,6,7,8-tetrahydro-3H-quinolin-1-yl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carbonitrile

InChI

InChI=1S/C29H30N2O3S/c1-2-16-34-20-14-12-19(13-15-20)22-17-27(33)31(24-9-7-10-25(32)28(22)24)29-23(18-30)21-8-5-3-4-6-11-26(21)35-29/h2,12-15,22H,1,3-11,16-17H2

InChI Key

CNLXIBMEFGRUCF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2CC(=O)N(C3=C2C(=O)CCC3)C4=C(C5=C(S4)CCCCCC5)C#N

Origin of Product

United States

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